molecular formula C21H30O11 B1177997 PHENYL (C6H5) NARROW-PORE MEDIA-REVERSE PHASE CAS No. 126849-96-5

PHENYL (C6H5) NARROW-PORE MEDIA-REVERSE PHASE

Cat. No.: B1177997
CAS No.: 126849-96-5
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Description

PHENYL (C6H5) NARROW-PORE MEDIA-REVERSE PHASE is a specialized chemical compound used primarily in chromatography. It is characterized by its phenyl group (C6H5) attached to a narrow-pore media, which is utilized in reverse-phase chromatography. This compound is known for its ability to separate and analyze complex mixtures based on their hydrophobic interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENYL (C6H5) NARROW-PORE MEDIA-REVERSE PHASE typically involves the attachment of phenyl groups to a silica-based narrow-pore media. The process begins with the functionalization of the silica surface, followed by the introduction of phenyl groups through a silanization reaction. This reaction is usually carried out under anhydrous conditions using reagents such as phenyltrichlorosilane or phenyltrimethoxysilane.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale silanization processes. The silica media is first activated by treatment with a strong acid or base to create reactive hydroxyl groups on the surface. The activated silica is then reacted with phenyl-containing silanes in the presence of a catalyst, typically under controlled temperature and pressure conditions to ensure uniform coating and high yield.

Chemical Reactions Analysis

Types of Reactions

PHENYL (C6H5) NARROW-PORE MEDIA-REVERSE PHASE primarily undergoes surface modification reactions. These include:

    Oxidation: The phenyl groups can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the surface properties.

    Substitution: Substitution reactions can replace the phenyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various organosilanes or organohalides under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

PHENYL (C6H5) NARROW-PORE MEDIA-REVERSE PHASE is widely used in scientific research due to its unique properties:

    Chemistry: It is used in chromatographic techniques to separate and analyze complex mixtures, including organic compounds, peptides, and proteins.

    Biology: In biological research, it is employed to purify biomolecules and study protein-ligand interactions.

    Medicine: It is used in the pharmaceutical industry for drug development and quality control.

    Industry: It finds applications in the analysis of environmental samples, food products, and industrial chemicals.

Mechanism of Action

The mechanism by which PHENYL (C6H5) NARROW-PORE MEDIA-REVERSE PHASE exerts its effects is based on hydrophobic interactions. The phenyl groups on the surface of the media interact with hydrophobic regions of the analytes, allowing for their separation based on differences in hydrophobicity. This interaction is influenced by factors such as the solvent composition, temperature, and flow rate.

Comparison with Similar Compounds

Similar Compounds

  • BAKERBOND ™ PHENYL (C6H5-C2H4-)
  • BAKERBOND ™ OCTYL (C8)
  • BAKERBOND ™ CYANO (CN)
  • BAKERBOND ™ DIOL (COHCOH)

Uniqueness

PHENYL (C6H5) NARROW-PORE MEDIA-REVERSE PHASE is unique due to its specific pore size and the nature of the phenyl group attachment. This provides distinct selectivity and efficiency in separating hydrophobic compounds compared to other reverse-phase media, which may have different functional groups or pore sizes.

Properties

CAS No.

126849-96-5

Molecular Formula

C21H30O11

Molecular Weight

0

Origin of Product

United States

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